

Cross-study comparison of Milademetan tosylate hydrate clinical trial results.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Milademetan tosylate hydrate	
Cat. No.:	B612073	Get Quote

A Comparative Analysis of Milademetan Tosylate Hydrate in Clinical Trials

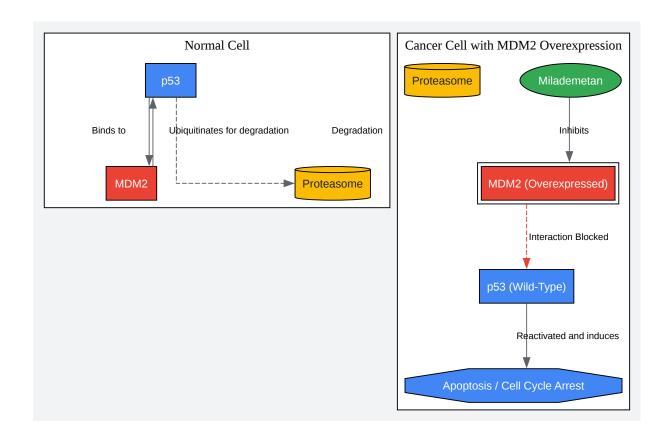
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of clinical trial results for **milademetan tosylate hydrate**, an oral, selective small-molecule inhibitor of the MDM2-p53 interaction. By reactivating the tumor suppressor protein p53, milademetan has been investigated across a range of solid and hematological malignancies. This report details its clinical performance, benchmarks it against other MDM2 inhibitors and relevant standard-of-care treatments, and provides insights into the experimental protocols that defined these studies.

Mechanism of Action: Restoring the Guardian of the Genome

Milademetan functions by inhibiting the murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type TP53, the gene encoding p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[2] Milademetan binds to MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to accumulate in the nucleus, where it can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1]





Click to download full resolution via product page

Caption: Mechanism of Action of Milademetan.

Clinical Trial Landscape: A Summary of Key Studies

Milademetan has been evaluated in several key clinical trials, from first-in-human doseescalation studies to a pivotal Phase 3 trial. The following sections summarize the quantitative data from these trials.

Milademetan Clinical Trials



Trial Identifier	Phase	Indication	Key Efficacy Endpoints	Key Safety Findings (Grade 3/4 Adverse Events)
NCT01877382[3] [4][5]		Advanced Solid Tumors and Lymphomas	Overall (N=107):- Disease Control Rate (DCR): 45.8%- Median Progression-Free Survival (PFS): 4.0 monthsDediffere ntiated Liposarcoma (DDLPS) Subgroup (n=53):- DCR: 58.5%- Median PFS: 7.2 months	Thrombocytopeni a (29.0%), Neutropenia (15.0%), Anemia (13.1%)
MANTRA-2 (NCT05012397) [6][7][8][9]	II	MDM2-amplified, TP53-wildtype Advanced Solid Tumors	Evaluable Patients (n=31):- Objective Response Rate (ORR): 19.4% (1 confirmed, 5 unconfirmed)- Median PFS: 3.5 months	Thrombocytopeni a, Neutropenia, Anemia, Leukopenia, Diarrhea
MANTRA (NCT04979442) [10][11][12][13] [14][15][16][17]	III	Dedifferentiated Liposarcoma	Milademetan vs. Trabectedin:- Median PFS: 3.6 months vs. 2.2 months (HR 0.89, p=0.53)	Milademetan Arm:Thrombocyt openia (39.5%), Neutropenia (25.5%), Anemia (18.6%)



Comparative Analysis with Other MDM2 Inhibitors

The landscape of MDM2 inhibitors includes several other molecules that have been investigated in clinical trials. A comparative summary provides context for the clinical profile of milademetan.



Drug	Trial	Phase	Indication	Key Efficacy Endpoints	Key Safety Findings (Grade 3/4 Adverse Events)
Siremadlin (HDM201)[6] [18]	NCT0214363 5	I	Advanced Solid Tumors and Acute Myeloid Leukemia (AML)	Solid Tumors:- ORR: 10.3%AML:- ORR: Up to 22.2% depending on regimen	Myelosuppre ssion, Tumor Lysis Syndrome (more frequent in hematologic malignancies)
Navtemadlin (KRT-232)[1] [3][19][20][21]	BOREAS (NCT036621 26)	III	JAK Inhibitor- Refractory Myelofibrosis	Navtemadlin vs. Best Available Therapy:- Spleen Volume Reduction of ≥35% at week 24: 15% vs. 5%- Total Symptom Score Reduction of ≥50% at week 24: 24% vs. 12%	Consistent with MDM2 inhibitor class toxicities



Idasanutlin (RG7112)[7] [10][22][23] [24]	MIRROS (NCT025452 83)	III	Relapsed/Ref ractory AML (in combination with cytarabine)	Idasanutlin + Cytarabine vs. Placebo + Cytarabine:- Median Overall Survival (OS): 8.3 vs. 9.1 months (not met)- Complete Remission (CR) Rate: 20.3% vs. 17.1%- Overall Response Rate (ORR): 38.8% vs. 22.0%	Diarrhea, Febrile Neutropenia, Nausea
--	-----------------------------	-----	--	---	--

Experimental Protocols: A Closer Look at Trial Design

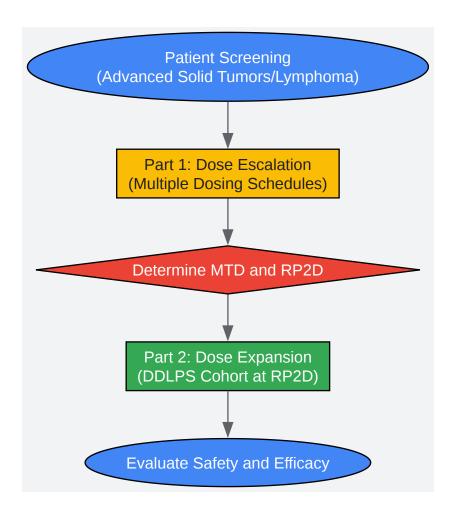
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing clinical trial data.

Milademetan Phase I (NCT01877382)[3][4][5]

- Study Design: A first-in-human, open-label, dose-escalation and expansion study.
- Patient Population: Patients with advanced solid tumors or lymphomas who had progressed on standard therapies. A dose-expansion cohort focused on patients with dedifferentiated liposarcoma.



- Dosing Regimens: Various oral, once-daily schedules were evaluated, including extended/continuous (days 1-21 or 1-28 of a 28-day cycle) and intermittent (days 1-7, or days 1-3 and 15-17 of a 28-day cycle). The recommended Phase 2 dose was determined to be 260 mg on days 1-3 and 15-17 every 28 days.
- Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose and schedule of milademetan.
- Secondary Objectives: To evaluate tumor response, pharmacokinetics, and pharmacodynamics.



Click to download full resolution via product page

Caption: Milademetan Phase I Trial Workflow.

MANTRA-2 (NCT05012397)[6][7][8][9]

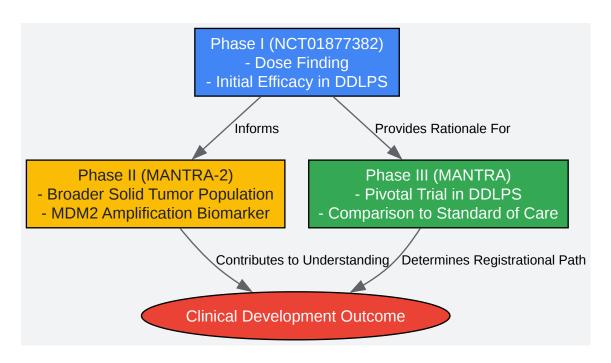
• Study Design: A Phase 2, multicenter, single-arm, open-label basket study.



- Patient Population: Patients with advanced TP53-wildtype solid tumors with MDM2 gene amplification (copy number ≥ 8).
- Dosing Regimen: Milademetan administered orally.
- Primary Objective: To evaluate the objective response rate.
- Secondary Objectives: To assess progression-free survival and adverse events.

MANTRA (NCT04979442)[10][11][12][13][14][15][16][17]

- Study Design: A Phase 3, randomized, multicenter, open-label registrational study.
- Patient Population: Patients with dedifferentiated liposarcoma who had progressed on prior systemic therapy, including at least one anthracycline-based regimen.
- Treatment Arms: Patients were randomized 1:1 to receive either milademetan or trabectedin.
- Primary Objective: To compare the progression-free survival between the two treatment arms, as assessed by blinded independent central review.
- Secondary Objectives: Included overall survival, objective response rate, duration of response, disease control rate, and safety.





Click to download full resolution via product page

Caption: Logical Progression of Milademetan Clinical Trials.

Discussion and Future Directions

The clinical development of milademetan has provided valuable insights into the therapeutic potential and challenges of MDM2 inhibition. The Phase 1 study established a manageable safety profile with an intermittent dosing schedule and demonstrated promising single-agent activity, particularly in dedifferentiated liposarcoma.[3][5] The MANTRA-2 trial further explored its activity in a biomarker-selected population of MDM2-amplified solid tumors, showing modest response rates.[7][8]

However, the pivotal Phase 3 MANTRA trial in dedifferentiated liposarcoma did not meet its primary endpoint of significantly improving progression-free survival compared to trabectedin. [11][15] While there was a numerical trend in favor of milademetan for median PFS, the difference was not statistically significant.[11][15] The safety profile in the MANTRA trial was consistent with previous studies, with hematological toxicities being the most common grade 3/4 adverse events.[11][15]

The results from the milademetan program, when viewed alongside those of other MDM2 inhibitors like siremadlin, navtemadlin, and idasanutlin, highlight a class-wide challenge of managing on-target hematological toxicities while achieving durable efficacy in solid tumors. In hematological malignancies, particularly AML, combinations with other agents appear to be a more promising strategy.

Future research for milademetan and other MDM2 inhibitors will likely focus on:

- Combination Therapies: Exploring synergistic combinations with other targeted agents or immunotherapies.
- Biomarker Refinement: Further identifying patient populations most likely to benefit beyond MDM2 amplification and wild-type TP53.
- Novel Dosing Strategies: Optimizing dosing schedules to maximize the therapeutic window.

This comparative guide serves as a resource for the scientific community to build upon the existing knowledge and continue the pursuit of effective therapies targeting the p53 pathway.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor—Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 4. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Dedifferentiated Liposarcoma: Systemic Therapy Options PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Treatment of Milademetan Versus Trabectedin in Patient With Dedifferentiated Liposarcoma [clin.larvol.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 16. targetedonc.com [targetedonc.com]



- 17. onclive.com [onclive.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. onclive.com [onclive.com]
- 20. targetedonc.com [targetedonc.com]
- 21. New Treatment Causes Myelofibrosis Cell Death HealthTree for Myelofibrosis [healthtree.org]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Cross-study comparison of Milademetan tosylate hydrate clinical trial results.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612073#cross-study-comparison-of-milademetan-tosylate-hydrate-clinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com